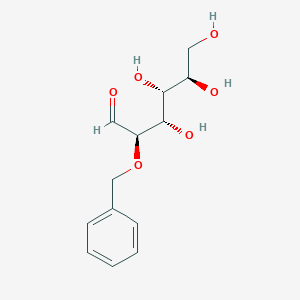
2-O-Benzyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-Benzyl-D-glucose is a useful research compound. Its molecular formula is C13H18O6 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycosylation Reactions
2-O-Benzyl-D-glucose serves as a versatile building block in glycosylation reactions. The benzyl protecting group is favored due to its stability and ability to influence selectivity during synthesis. This compound is routinely synthesized as part of efforts to create more accessible building blocks for the glycoscience community.
- Selectivity Control : The presence of benzyl groups can significantly affect the reactivity of glycosyl donors and acceptors. This allows for control over regio-, stereo-, and chemoselectivity during glycosylation, which is crucial for synthesizing complex carbohydrates .
- Research Findings : A study demonstrated that partially benzylated compounds could yield different reactivity levels, facilitating the development of new glycosylation methodologies. For instance, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside was synthesized efficiently, showcasing its utility in creating complex carbohydrate structures .
Chiral Probes in Stereochemistry
Recent research has highlighted the use of this compound derivatives as chiral probes for determining the absolute configuration of chiral secondary alcohols. This application is particularly relevant in stereochemistry studies where understanding molecular configurations is essential.
- Methodology : The probes are attached to secondary alcohols through glycosylation reactions, followed by analysis using two-dimensional NMR spectroscopy. The structural information obtained helps elucidate the stereochemical properties of the alcohols under study .
- Case Study : In one study, 2-deoxy-D-glucose derivatives were employed to analyze various chiral alcohols like menthol and borneol. The results indicated that these probes could effectively determine the stereochemistry due to their restricted conformational freedom when forming glycosidic linkages .
Drug Discovery and Therapeutic Applications
The benzylated glucose derivatives also play a role in drug discovery, particularly in developing therapeutics that target specific biological pathways.
- Antiviral Properties : Compounds derived from D-glucose scaffolds have shown potential as antiviral agents. For example, 2-deoxy-D-glucose has been studied for its efficacy against respiratory infections and human genital herpes .
- Synthetic Intermediates : this compound acts as an intermediate in synthesizing various bioactive compounds, including those that interact with growth factors and cytokines critical for cell signaling and division .
Summary Table of Applications
Eigenschaften
Molekularformel |
C13H18O6 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(16)12(17)13(18)11(7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11+,12-,13-/m1/s1 |
InChI-Schlüssel |
KDHGLPPVAVEOHX-YVECIDJPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















